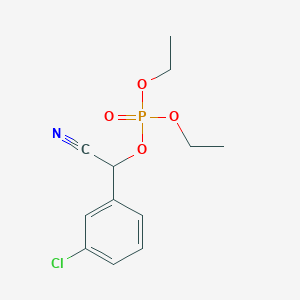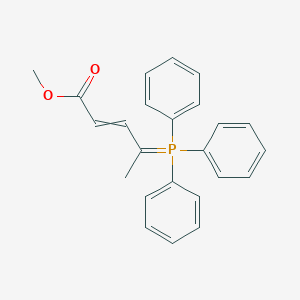
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate is an organophosphorus compound known for its application in organic synthesis, particularly in the Wittig reaction. This compound is characterized by its unique structure, which includes a phosphanylidene group bonded to a pent-2-enoate moiety. It is commonly used as a reagent in the synthesis of α,β-unsaturated esters from aldehydes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate can be synthesized through the reaction of triphenylphosphine with methyl 4-bromopent-2-enoate. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, leading to the formation of the desired phosphanylidene compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate primarily undergoes the Wittig reaction, where it reacts with aldehydes to form α,β-unsaturated esters. This reaction is facilitated by the presence of a strong base, which deprotonates the phosphonium salt to generate the reactive ylide intermediate .
Common Reagents and Conditions
Reagents: Triphenylphosphine, methyl 4-bromopent-2-enoate, sodium hydride, potassium tert-butoxide.
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products
The major product of the Wittig reaction involving this compound is an α,β-unsaturated ester. For example, the reaction with benzaldehyde would yield methyl 4-phenylbut-2-enoate .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in the study of biochemical pathways.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to yield the desired α,β-unsaturated ester and triphenylphosphine oxide as a by-product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylenetriphenylphosphorane: Another Wittig reagent used for the methylenation of carbonyl compounds.
(Methoxycarbonylmethylene)triphenylphosphorane: Similar in structure and reactivity, used in olefination reactions.
(Chloromethylene)triphenylphosphorane:
Uniqueness
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate is unique due to its ability to form α,β-unsaturated esters with high selectivity and yield. Its structure allows for the formation of stable ylides, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
921213-03-8 |
|---|---|
Molekularformel |
C24H23O2P |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
methyl 4-(triphenyl-λ5-phosphanylidene)pent-2-enoate |
InChI |
InChI=1S/C24H23O2P/c1-20(18-19-24(25)26-2)27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3 |
InChI-Schlüssel |
WDROTYLXOHJXLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
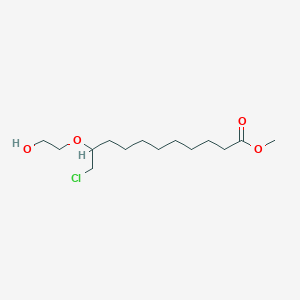
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12620919.png)
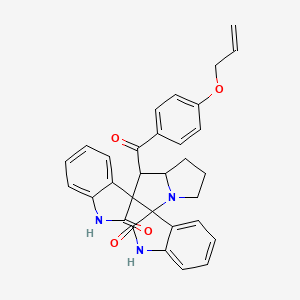
![Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate](/img/structure/B12620925.png)
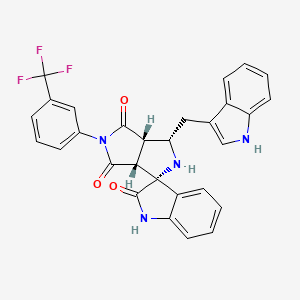
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
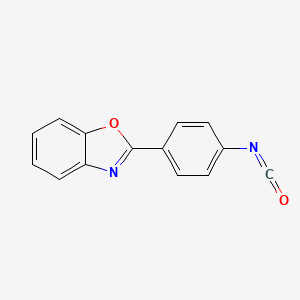
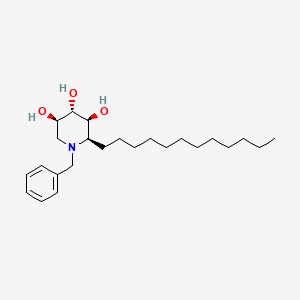

![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
